molecular formula C17H18F2N4O2 B2817603 N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034578-03-3

N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Katalognummer: B2817603
CAS-Nummer: 2034578-03-3
Molekulargewicht: 348.354
InChI-Schlüssel: YNUSZHJZVGSIQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core substituted with a 4-fluorobenzyl group and a 5-fluoropyrimidin-2-yloxy moiety. The fluorine atoms at the benzyl and pyrimidine positions likely enhance metabolic stability and lipophilicity, improving bioavailability and central nervous system penetration compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-13-5-3-12(4-6-13)8-22-17(24)23-7-1-2-15(11-23)25-16-20-9-14(19)10-21-16/h3-6,9-10,15H,1-2,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUSZHJZVGSIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may include:

    Preparation of 4-fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Synthesis of 5-fluoropyrimidin-2-ol: This intermediate can be synthesized from 5-fluoropyrimidine through a hydroxylation reaction.

    Formation of the piperidine derivative: The piperidine ring can be functionalized with a carboxamide group through an amidation reaction.

    Coupling reaction: The final step involves the coupling of 4-fluorobenzylamine with 5-fluoropyrimidin-2-ol and the piperidine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzyl and pyrimidinyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, H2 with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidine carboxamides, which are frequently optimized for GPCR or enzyme modulation. Below is a detailed comparison with key analogs from literature:

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Compound Name Core Structure Key Substituents Target/Activity
N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide Piperidine carboxamide - 4-fluorobenzyl (R1)
- 5-fluoropyrimidin-2-yloxy (R2)
Hypothesized: GPCRs or kinases (pyrimidine suggests kinase selectivity)
PF3845 Piperidine carboxamide - 3-(5-trifluoromethylpyridin-2-yloxy)benzyl (R1)
- pyridin-3-yl (R2)
FAAH inhibitor; targets endocannabinoid system
PF750 Piperidine carboxamide - Quinolin-3-ylmethyl (R1)
- phenyl (R2)
GPCR modulator (e.g., opioid or serotonin receptors)
RHC80267 Hexane diamine - Cyclohexyl oximinocarbonyl groups Diacylglycerol lipase inhibitor; regulates lipid signaling

Key Findings

Substituent Impact on Target Selectivity: The 5-fluoropyrimidin-2-yloxy group in the target compound may confer kinase selectivity, contrasting with PF3845’s trifluoromethylpyridyloxy group, which is associated with fatty acid amide hydrolase (FAAH) inhibition . Pyrimidine rings often engage in hydrogen bonding with kinase ATP pockets, whereas pyridine derivatives (e.g., PF3845) favor hydrophobic interactions with GPCRs. The 4-fluorobenzyl substituent enhances lipophilicity (clogP ~3.2 estimated) compared to PF750’s quinolin-3-ylmethyl group (clogP ~4.1), suggesting differences in blood-brain barrier penetration.

Pharmacokinetic Profiles: Fluorination at both the benzyl and pyrimidine positions likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs. This contrasts with RHC80267, a non-fluorinated diacylglycerol lipase inhibitor with shorter in vivo duration due to esterase susceptibility .

Binding Affinities: While quantitative data for the target compound is unavailable, PF3845 exhibits a FAAH inhibition IC50 of 12 nM , highlighting the potency achievable with optimized piperidine carboxamides. The target’s fluoropyrimidine group may improve kinase binding (e.g., EGFR or JAK kinases) but reduce GPCR affinity compared to PF750’s quinoline moiety.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of the piperidine-3-ol intermediate via reductive amination or ring-closing metathesis.
  • Step 2: Introduction of the 5-fluoropyrimidin-2-yloxy group using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF at 80°C) .
  • Step 3: Coupling the 4-fluorobenzyl group to the piperidine carboxamide via EDC/HOBt-mediated amide bond formation .
    Optimization: Yields are maximized by controlling reaction temperature, using anhydrous solvents, and employing column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Purity is verified via HPLC (>98%) and NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C/19F NMR: Assign peaks to confirm fluorobenzyl, pyrimidine, and piperidine moieties. 19F NMR is critical for verifying fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion at m/z 388.1342).
  • X-ray Crystallography: Resolve 3D conformation to study steric effects on biological activity .
  • HPLC-PDA: Assess purity (>98%) and stability under accelerated conditions (e.g., 40°C/75% RH) .

Q. What in vitro models are appropriate for initial assessment of the compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against panels of human kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
  • Cellular Viability Assays: Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo® .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., for GPCRs) to determine IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer:

  • Systematic Substitution: Modify the fluorobenzyl (e.g., para- vs. meta-fluoro) or pyrimidine (e.g., 5-fluoro vs. 5-chloro) groups to assess potency shifts .
  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and guide rational design .
  • ADMET Profiling: Evaluate metabolic stability (human liver microsomes), permeability (Caco-2 assays), and hERG inhibition to prioritize analogs .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Validation: Ensure consistent cell passage numbers, serum conditions, and inhibitor concentrations.
  • Orthogonal Assays: Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Batch Analysis: Re-synthesize the compound to rule out impurities (e.g., via LC-MS/MS) and retest in parallel .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Pharmacokinetics: Administer IV/PO doses (e.g., 10 mg/kg) to determine bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma quantification .
  • Toxicology: Conduct 14-day repeat-dose studies in rats, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
  • Xenograft Models: Test antitumor efficacy in nude mice bearing patient-derived xenografts (PDX) .

Q. How does the compound’s stability under physiological conditions impact its efficacy?

Methodological Answer:

  • pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability: Incubate with human plasma (37°C) and quantify intact compound over 6 hours using LC-MS .
  • Formulation Strategies: Use cyclodextrin complexes or lipid nanoparticles to enhance solubility and stability .

Q. What computational methods predict off-target interactions and metabolic pathways?

Methodological Answer:

  • Chemoproteomics: Use affinity-based probes to identify off-target proteins in cell lysates .
  • CYP450 Metabolism Prediction: Employ in silico tools like StarDrop to identify vulnerable sites (e.g., piperidine ring oxidation) .
  • Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.